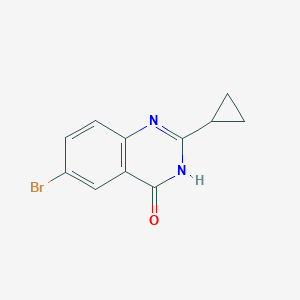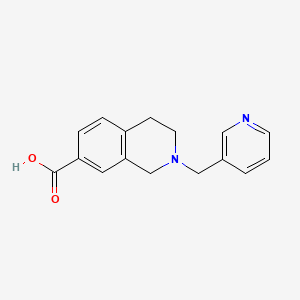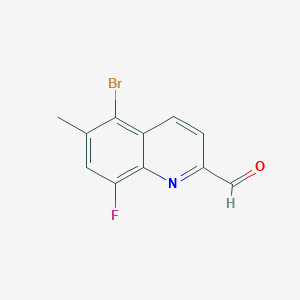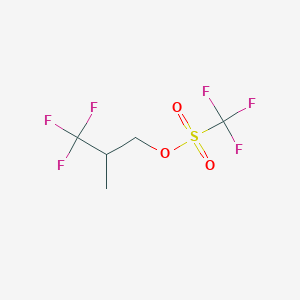
1,8-Bis(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often include the use of a solvent like acetonitrile and a catalyst such as copper(I) bromide.
Industrial Production Methods: Industrial production of 1,8-Bis(trifluoromethyl)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the process is crucial for meeting industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to yield dihydro derivatives.
Radical Reactions: Radical trifluoromethylation is a key reaction for introducing trifluoromethyl groups into the naphthalene ring.
Common Reagents and Conditions:
Reagents: Trifluoromethyl iodide (CF3I), copper(I) bromide, radical initiators.
Conditions: Solvents like acetonitrile, temperatures ranging from room temperature to elevated temperatures depending on the reaction.
Major Products: The major products formed from these reactions include various trifluoromethylated naphthalene derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1,8-Bis(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism by which 1,8-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through its ability to participate in radical and nucleophilic substitution reactions. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
1,8-Bis(dimethylamino)naphthalene:
1,8-Naphthalimide Derivatives: These compounds are widely used in fluorescent applications and share structural similarities with 1,8-Bis(trifluoromethyl)naphthalene.
Uniqueness: this compound is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as high electronegativity and stability. These properties make it particularly valuable in applications requiring robust and reactive intermediates.
Propriétés
Formule moléculaire |
C12H6F6 |
|---|---|
Poids moléculaire |
264.17 g/mol |
Nom IUPAC |
1,8-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)8-5-1-3-7-4-2-6-9(10(7)8)12(16,17)18/h1-6H |
Clé InChI |
SDZWQOZEWHIKKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)


![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)










